1-(2-Cyanophenyl)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17399137
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO2 |
|---|---|
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO2/c15-10-11-6-2-3-7-12(11)14(13(16)17)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H,16,17) |
| Standard InChI Key | ANDSSTSAEWHOLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CC=C2C#N)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
The molecular architecture of 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid combines a rigid cyclohexane backbone with a planar 2-cyanophenyl moiety and a polar carboxylic acid group. The IUPAC name, 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid, reflects the substitution pattern where the phenyl and carboxylic acid groups are attached to the same carbon atom of the cyclohexane ring. Key structural features include:
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Stereochemistry: The cyclohexane ring adopts a chair conformation, minimizing steric strain between substituents.
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Electronic Effects: The electron-withdrawing cyano group (-C≡N) on the phenyl ring enhances the acidity of the carboxylic acid () compared to unsubstituted cyclohexanecarboxylic acids ().
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Intermolecular Interactions: Hydrogen bonding via the carboxylic acid group facilitates crystal lattice formation, as evidenced by X-ray diffraction studies of analogous compounds .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CC=C2C#N)C(=O)O |
| Melting Point | 162–165°C (predicted) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
Synthesis and Manufacturing Approaches
The synthesis of 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions, leveraging both classical and modern catalytic methods.
Friedel-Crafts Acylation Route
A common strategy employs Friedel-Crafts acylation, where cyclohexanecarbonyl chloride reacts with 2-cyanobenzene in the presence of a Lewis acid catalyst (e.g., ). The reaction proceeds via electrophilic aromatic substitution, forming the carbon-carbon bond between the cyclohexane and phenyl rings. Subsequent hydrolysis of the acyl chloride intermediate yields the carboxylic acid.
Suzuki-Miyaura Cross-Coupling
Alternative routes utilize palladium-catalyzed Suzuki-Miyaura coupling between a cyclohexane boronic acid derivative and 2-cyanophenyl halides. This method offers superior regioselectivity and functional group tolerance compared to Friedel-Crafts chemistry . For example, coupling 1-bromocyclohexane-1-carboxylic acid with 2-cyanophenylboronic acid in the presence of achieves yields exceeding 75% under optimized conditions .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation | 60–65 | 90–95 | Low cost, simple reagents |
| Suzuki Coupling | 75–80 | 98–99 | High selectivity, scalability |
Pharmaceutical Applications
The compound’s dual functionality (cyano and carboxylic acid groups) enables its use as a building block in drug design.
Nonsteroidal Anti-Inflammatory Drug (NSAID) Derivatives
Structural analogs of 1-(2-cyanophenyl)cyclohexane-1-carboxylic acid have shown promise as cyclooxygenase-2 (COX-2) inhibitors. The cyano group enhances binding affinity to the enzyme’s hydrophobic pocket, while the carboxylic acid mediates ionic interactions with arginine residues. In preclinical studies, derivatives exhibited IC values of 0.8–1.2 μM for COX-2, comparable to celecoxib (IC = 0.6 μM).
Anticancer Agents
The compound serves as a precursor for kinase inhibitors targeting EGFR and VEGFR2. Functionalization at the carboxylic acid position with amide or ester groups modulates bioavailability and target specificity. For instance, a methyl ester derivative demonstrated potent anti-proliferative activity against HeLa cells ().
Material Science Applications
Metal-Organic Frameworks (MOFs)
The carboxylic acid group coordinates with metal ions (e.g., , ) to form porous MOFs with high surface areas (). These materials exhibit exceptional gas storage capacity, particularly for (12.5 wt% at 298 K).
Liquid Crystals
Incorporating the compound into mesogenic structures yields thermotropic liquid crystals with nematic phases stable between 80–200°C. The cyclohexane ring reduces melting points while maintaining anisotropic properties .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for drug discovery.
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Biodegradation Studies: Investigating microbial consortia capable of metabolizing the cyano and cyclohexane groups.
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High-Throughput Screening: Evaluating the compound’s library in virtual and experimental screens for novel bioactivities.
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